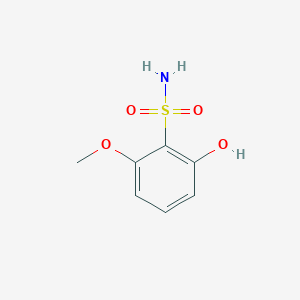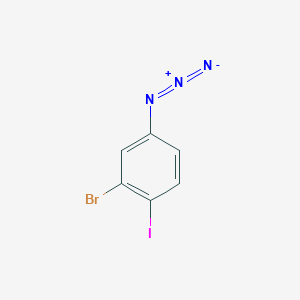
4-Azido-2-bromo-1-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-2-bromo-1-iodobenzene is an aryl azide compound that has garnered significant attention in scientific research due to its unique properties. This compound is characterized by the presence of azido, bromo, and iodo substituents on a benzene ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-bromo-1-iodobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of benzene to form nitrobenzene, followed by bromination to yield 3-bromonitrobenzene. Subsequent reduction and diazotization steps lead to the formation of 3-bromoaniline, which is then treated with sodium azide to introduce the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 4-Azido-2-bromo-1-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic aromatic substitution reactions, often facilitated by electron-withdrawing groups.
Reduction: The azido group can be reduced to an amine using reducing agents like tin hydrides.
Coupling Reactions: The bromo and iodo substituents make this compound suitable for palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, concentrated sodium hydroxide.
Reduction: Tri-n-butyltin hydride, tris(trimethylsilyl)silane.
Coupling Reactions: Palladium catalysts, organozinc reagents
Major Products:
科学研究应用
4-Azido-2-bromo-1-iodobenzene is widely used in scientific research due to its diverse properties:
Chemistry: Utilized in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the study of protein interactions and labeling due to the azido group’s ability to undergo click chemistry.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4-azido-2-bromo-1-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can form reactive intermediates, such as nitrenes, which can insert into C-H bonds or react with other functional groups. The bromo and iodo substituents facilitate cross-coupling reactions by acting as leaving groups in the presence of palladium catalysts .
相似化合物的比较
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with a fluoro substituent.
1-Bromo-4-iodobenzene: Lacks the azido group, used in similar coupling reactions.
2-Azido-4-bromo-1-iodobenzene: Positional isomer with similar reactivity.
Uniqueness: 4-Azido-2-bromo-1-iodobenzene is unique due to the presence of the azido group, which provides additional reactivity and versatility in chemical synthesis. The combination of bromo and iodo substituents further enhances its utility in cross-coupling reactions, making it a valuable compound in both academic and industrial research.
属性
分子式 |
C6H3BrIN3 |
|---|---|
分子量 |
323.92 g/mol |
IUPAC 名称 |
4-azido-2-bromo-1-iodobenzene |
InChI |
InChI=1S/C6H3BrIN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |
InChI 键 |
AGUPGXUHEJDROW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


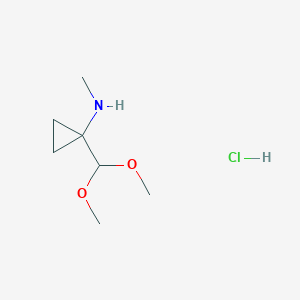
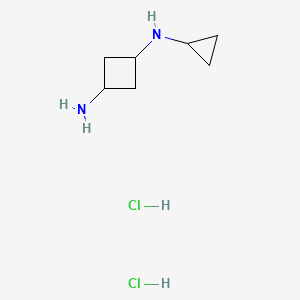
![4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride](/img/structure/B13508688.png)
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
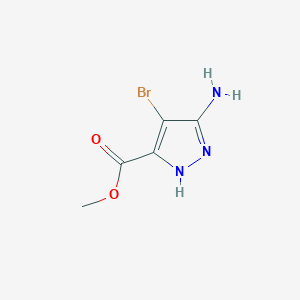
![tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B13508704.png)
![rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13508720.png)
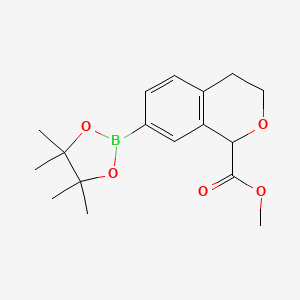
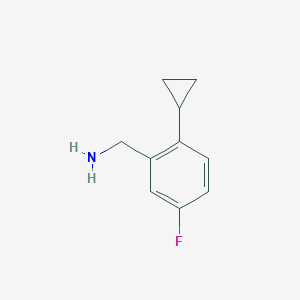
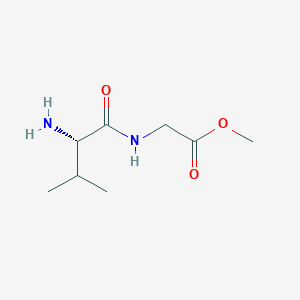
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
